N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
This compound features a thiazole core substituted with a 2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl group at position 4 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O4S/c1-11-2-4-13(7-15(11)21)22-18(25)8-14-9-29-20(23-14)24-19(26)12-3-5-16-17(6-12)28-10-27-16/h2-7,9H,8,10H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRWQUWARJFCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has gained attention in pharmacological research due to its potential therapeutic applications. This compound features a unique structural arrangement that includes a thiazole ring, a fluorinated aromatic amine, and a benzo[d][1,3]dioxole moiety, which may contribute to its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure allows for diverse interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole ring and the fluorinated aromatic amine are believed to facilitate binding to active sites of proteins, potentially leading to inhibition or activation of their functions. The carbamate group may enhance the stability of these interactions.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit significant antitumor activity. For instance, research on benzothiazole derivatives has demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism involves selective binding to the aryl hydrocarbon receptor (AhR), which is implicated in tumor growth regulation .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Studies indicate that it may inhibit phosphodiesterase (PDE) enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels can modulate inflammatory responses and have implications for treating neurodegenerative diseases and certain cancers .
Case Studies
- In Vitro Studies : A study assessing the cytotoxicity of related compounds showed that derivatives with similar structures had GI50 values in the nanomolar range against breast cancer cell lines. These findings suggest that modifications in the chemical structure can significantly enhance biological activity .
- Resistance Mechanisms : Research has explored mechanisms of acquired resistance in cancer cells treated with benzothiazole derivatives. It was found that alterations in AhR signaling pathways contributed to reduced sensitivity, highlighting the need for further investigation into combination therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆F₃N₃O₃S |
| Molecular Weight | 345.37 g/mol |
| Solubility | Soluble in DMSO |
| Antitumor Activity (GI50) | < 5 nM against specific cell lines |
Scientific Research Applications
The biological activity of this compound is attributed to several mechanisms:
Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions. For example, studies indicate that it interacts with enzymes related to cancer cell proliferation.
Protein Binding : The compound can bind to various proteins, influencing their activity and potentially modulating signaling pathways crucial for cell survival and growth.
Gene Expression Modulation : Changes in gene expression patterns have been observed in response to treatment with this compound, indicating its role in regulating cellular processes.
Anticancer Activity
Research has demonstrated that compounds with structural similarities exhibit significant anticancer properties. For instance:
- Cell Proliferation Inhibition : A study showed that benzothiazole derivatives effectively inhibit cancer cell proliferation by activating specific apoptotic pathways.
- Selective Kinase Inhibition : In vitro studies revealed that the compound selectively inhibits certain kinases involved in tumor growth, leading to reduced cell viability in various cancer cell lines.
Study on Thiazole Derivatives
A series of thiazole derivatives were tested for their anticancer activity. Results indicated that compounds similar to N-(4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide displayed potent inhibitory effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer).
Mechanistic Insights
Research focused on the mechanism of action revealed that the compound induces apoptosis through the modulation of specific signaling pathways. For example:
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole Moieties
- HSD-2 (N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) and HSD-4 (N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide) :
- Structural Differences : Both lack the thiazole core and 3-fluoro-4-methylphenyl group. Instead, they feature dimethoxyphenyl substituents.
- Physicochemical Properties :
- HSD-2: Melting point (mp) = 175–177°C; Yield = 75% .
- HSD-4: mp = 150.5–152°C; Yield = 77% .
- D14–D20 Series (): Example: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(methylthio)phenyl)amino)-2-oxoethyl)penta-2,4-dienamide (D14). Structural Differences: Replace the thiazole with a penta-2,4-dienamide chain. Physicochemical Properties:
- D14: mp = 208.9–211.3°C; Yield = 13.7% .
- D20: mp = 182.9–185.0°C; Yield = 24.8% .
- Implications : The conjugated diene system in D14–D20 may enhance UV absorption, relevant for photodynamic therapy, whereas the thiazole in the target compound offers heterocyclic stability.
Thiazole-Based Analogues
- N-(4-(3,4-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11, ): Structural Differences: Substitutes benzo[d][1,3]dioxole with nitrothiophene and 3,4-difluorophenyl. Physicochemical Properties: Molecular weight = 429.39; HPLC purity = 98.16% .
- Ethyl 2-(2-(4-((1-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)benzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)acetamido)-4-methylthiazole-5-carboxylate (): Structural Differences: Incorporates a triazole linker and benzothiazole group. Physicochemical Properties: mp = 195–196°C; Yield = 72% .
Analogues with Modified Aromatic Substituents
- N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Structural Differences: Replaces benzo[d][1,3]dioxole with furan and 3-methoxybenzyl. Physicochemical Properties: Molecular weight = 371.4 . Implications: The furan ring reduces steric hindrance, possibly increasing metabolic stability but decreasing π-π interactions.
- N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (): Structural Differences: Features a hexahydroquinoline core and bromobenzo[d]thiazole. Implications: The bromine atom may enhance halogen bonding, a property absent in the target compound .
Structure-Activity Relationship (SAR) Analysis
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with coupling a 3-fluoro-4-methylphenylamine derivative with a thiazole precursor via amide bond formation. Key steps include:
- Thiazole ring formation : Cyclization of thiourea intermediates under acidic conditions .
- Amide coupling : Use of coupling agents like EDC/HOBt in DMF or dichloromethane at 0–25°C to link the benzo[d][1,3]dioxole-5-carboxamide moiety .
- Purification : Recrystallization (e.g., methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the final product . Optimization requires adjusting temperature, solvent polarity, and stoichiometry of reagents. Design of Experiments (DoE) can systematically identify critical parameters .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : H and C NMR to verify connectivity of the thiazole, benzo[d][1,3]dioxole, and fluorophenyl groups .
- Mass spectrometry (HRMS) : To confirm molecular weight and detect impurities .
- HPLC/UPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases .
- IR spectroscopy : Identification of carbonyl (C=O) and amine (N-H) stretches .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous thiazole- and benzodioxole-containing compounds exhibit:
- Enzyme inhibition : Targeting kinases or proteases in vitro (IC values in µM range) .
- Antimicrobial activity : MIC values against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Cytotoxicity : Screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Advanced Research Questions
Q. How can the mechanism of action be elucidated for this compound?
- Target identification : Use affinity chromatography or SPR to detect protein binding partners .
- Molecular docking : Computational modeling (e.g., AutoDock) to predict interactions with kinase ATP-binding pockets .
- Pathway analysis : Transcriptomics (RNA-seq) or phosphoproteomics to map affected signaling cascades .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Assess degradation in DMSO stocks via LC-MS over time .
- Cell line heterogeneity : Use isogenic cell models or primary cells for validation .
Q. How can structure-activity relationships (SAR) guide lead optimization?
- Substituent variation : Replace the 3-fluoro-4-methylphenyl group with electron-withdrawing (e.g., -CF) or bulky groups to modulate target affinity .
- Bioisosteric replacement : Substitute the thiazole ring with oxadiazole or triazole to improve metabolic stability .
- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using X-ray crystallography of target complexes .
Q. What advanced methodologies address challenges in characterizing reactive intermediates during synthesis?
- In-situ monitoring : ReactIR or F NMR to track intermediate formation .
- High-resolution mass spectrometry (HRMS) : Detect transient species like acylium ions .
- Computational modeling : DFT calculations to predict reaction pathways and transition states .
Q. How can metabolic stability and toxicity be assessed preclinically?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life .
- CYP450 inhibition screening : Fluorescence-based assays for major cytochrome P450 isoforms .
- AMES test : Evaluate mutagenicity using S. typhimurium strains TA98/TA100 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
